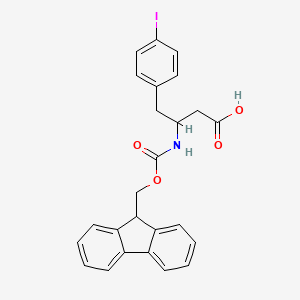

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid (CAS: 2349626-82-8) is a chiral, Fmoc-protected unnatural amino acid derivative. Its structure comprises:

- Fmoc group: A fluorenylmethoxycarbonyl protecting group widely used in peptide synthesis for temporary amine protection .

- 4-Iodophenyl substituent: A bulky, hydrophobic aryl group contributing to unique steric and electronic properties.

- Butanoic acid backbone: Provides a carboxylic acid terminus for coupling in solid-phase synthesis.

- (R)-configuration: The stereochemistry at the β-carbon is critical for compatibility with biological systems or chiral recognition in synthesis .

This compound is primarily employed in peptide research, where its iodine atom may enhance applications in radiopharmaceuticals or X-ray crystallography due to heavy atom effects.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZYQICRFPOZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid typically involves the protection of the amino group using the Fmoc group The process begins with the reaction of 9H-fluorene with methoxycarbonyl chloride to form the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Piperidine is often used to remove the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group, exposing the free amino group.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of protein interactions and enzyme functions.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved include the specific amino acids and peptide sequences being synthesized .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

The aryl substituent significantly influences physicochemical properties and applications. Key analogs include:

*Calculated molecular weight based on formula C₂₆H₂₉NO₄.

Key Observations :

- Iodine vs. Bromine : The iodine atom (atomic radius ~1.33 Å) provides stronger heavy atom effects for crystallography compared to bromine (~1.14 Å) but increases molecular weight and hydrophobicity .

- Trifluoromethyl vs. tert-Butyl : The -CF₃ group offers electron-withdrawing effects and metabolic stability, whereas -tert-butyl enhances lipophilicity, impacting membrane permeability .

- Cyanophenyl: The -CN group introduces polarity, improving solubility in polar solvents and enabling hydrogen bonding in target interactions .

Stereochemical Variations

The configuration at the β-carbon (R vs. S) affects biological activity and synthetic utility:

- (R)-Configuration: Predominates in peptide synthesis for compatibility with natural L-amino acids. The target compound’s (R)-form ensures minimal steric clashes during coupling .

- (S)-Configuration : Found in analogs like 270065-81-1 (trifluoromethyl), which may exhibit distinct binding affinities or enzymatic resistance .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl ester analogs (e.g., 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid, CAS 1053239-17-0): Esterification masks the carboxylic acid, altering reactivity for intermediate synthesis .

Backbone Modifications

- Piperidinyl-substituted analogs (e.g., 4-(piperidin-1-yl)butanoic acid derivatives): Replace the aryl group with a heterocycle, enhancing solubility and enabling cation-π interactions .

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, commonly referred to as Fmoc-Iodo-Butyric Acid, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C25H22INO4

- Molecular Weight : 469.35 g/mol

- CAS Number : 7009806

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Protein Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in protecting amino acids during peptide synthesis. This property may influence protein synthesis pathways in cells.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Overview

Research into the biological activity of Fmoc-Iodo-Butyric Acid has highlighted several key areas:

1. Antitumor Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that Fmoc-Iodo-Butyric Acid significantly inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Case Study 2 : In vitro assays showed that Fmoc-Iodo-Butyric Acid reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures treated with lipopolysaccharide (LPS).

3. Neuroprotective Effects

Emerging research suggests neuroprotective potential:

- Case Study 3 : In models of neurodegeneration, treatment with Fmoc-Iodo-Butyric Acid resulted in decreased neuronal apoptosis and improved survival rates compared to untreated controls.

Data Table: Summary of Biological Activities

Research Findings and Discussion

The biological activity of Fmoc-Iodo-Butyric Acid indicates a multifaceted profile that could be leveraged for therapeutic applications. Its ability to inhibit tumor growth while also modulating inflammatory responses presents a dual-action mechanism that is particularly relevant in cancer therapy and chronic inflammatory conditions.

Further exploration into the pharmacokinetics and bioavailability of this compound is warranted to better understand its therapeutic potential. Additionally, structural modifications may enhance its efficacy and selectivity towards target cells.

Q & A

Q. What is the role of the Fmoc group in the synthesis and application of this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). It allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other protective groups intact. This facilitates stepwise peptide elongation .

Q. What are the standard purification methods for this compound after synthesis?

Post-synthesis purification typically involves:

- Reverse-phase HPLC : To separate impurities using gradients of acetonitrile/water with 0.1% trifluoroacetic acid.

- Thin-layer chromatography (TLC) : For rapid monitoring of reaction progress (e.g., silica gel plates, UV visualization).

- Recrystallization : Using solvents like ethyl acetate/hexane mixtures to enhance crystallinity .

Q. How is the iodophenyl substituent introduced into the butanoic acid backbone?

The iodophenyl group is typically incorporated via:

- Suzuki-Miyaura coupling : Using a palladium catalyst to cross-couple a boronic acid derivative with a halogenated precursor.

- Electrophilic aromatic substitution : Direct iodination using iodine and oxidizing agents (e.g., HNO₃) under controlled conditions .

Advanced Research Questions

Q. How does the 4-iodophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing iodine atom increases the electrophilicity of the aromatic ring, enhancing stability against oxidation. However, steric bulk may reduce coupling efficiency in SPPS. Comparative studies with fluorophenyl analogs (e.g., 3,5-difluoro substitution) suggest that halogen choice impacts solubility and interchain interactions in peptide assemblies .

Q. What strategies optimize the stability of this compound under acidic or basic conditions?

- Acidic conditions : Avoid prolonged exposure to strong acids (e.g., TFA) to prevent premature Fmoc deprotection. Use scavengers like triisopropylsilane to minimize side reactions.

- Basic conditions : Optimize piperidine concentration (10–20% in DMF) and reaction time (<5 min) to balance deprotection efficiency and compound integrity .

Q. Which analytical techniques are critical for characterizing structural and optical purity?

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of iodophenyl substitution (e.g., aromatic proton shifts at δ 7.2–7.8 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₂₅H₂₀INO₄, expected [M+H]⁺ = 534.06).

- Circular dichroism (CD) : Assesses chiral integrity of the amino acid backbone .

Methodological Recommendations

- Microwave-assisted synthesis : Reduces reaction times for iodophenyl incorporation (e.g., 10 min at 100°C vs. 24 hrs conventional heating) .

- Automated SPPS : Use resin-bound Fmoc-protected derivatives for high-throughput peptide assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.